4-(3-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
4-(3-Chlorophenyl)-N-(4-fluorophenyl)-3-methyl-6-oxo-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with chlorophenyl, fluorophenyl, and methyl groups. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-6-oxo-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-N-(4-fluorophenyl)-3-methyl-6-oxo-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under conditions such as reflux or in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(3-Chlorophenyl)-N-(4-fluorophenyl)-3-methyl-6-oxo-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-6-oxo-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenyl)-N-(4-fluorophenyl)pyridine
- 4-(3-Chlorophenyl)-N-(4-fluorophenyl)thiophene
- 4-(3-Chlorophenyl)-N-(4-fluorophenyl)benzamide
Uniqueness
4-(3-Chlorophenyl)-N-(4-fluorophenyl)-3-methyl-6-oxo-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide is unique due to its thieno[2,3-b]pyridine core, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C21H16ClFN2O2S |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-6-oxo-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H16ClFN2O2S/c1-11-18-16(12-3-2-4-13(22)9-12)10-17(26)25-21(18)28-19(11)20(27)24-15-7-5-14(23)6-8-15/h2-9,16H,10H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
AYDWVKZSIPTWDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(CC(=O)N2)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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